molecular formula C9H19ClN2O B581516 3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride CAS No. 1246471-46-4

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride

Cat. No. B581516
M. Wt: 206.714
InChI Key: LUYDDQWQWVQIEN-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is a chemical compound with the CAS Number: 1246471-46-4 . It has a molecular weight of 206.72 and its IUPAC name is 2-methyl-4-oxo-4-(1-pyrrolidinyl)-2-butanamine hydrochloride . It is a white to yellow solid and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H . The linear formula of this compound is C9H19ClN2O .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 206.71 g/mol . and is stored at room temperature . The hydrogen bond donor count of this compound is 2 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including its derivatives, have been widely studied for their utility in medicinal chemistry due to their presence in bioactive molecules with target selectivity. This research highlights the pyrrolidine ring's role in enhancing the pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage due to its non-planarity, a feature known as “pseudorotation” (Li Petri et al., 2021). The review covers bioactive molecules characterized by the pyrrolidine ring and discusses the influence of steric factors on biological activity, highlighting the structure–activity relationship (SAR) of these compounds.

Biomarkers for Tobacco and Cancer Research

The study of human urinary carcinogen metabolites, including those derived from nitrosamines specific to tobacco products, underscores the importance of pyrrolidine derivatives in assessing carcinogen exposure and metabolism in humans. These biomarkers are crucial for understanding the links between tobacco use and cancer risk, with specific metabolites providing insights into carcinogen dose and exposure levels (Hecht, 2002).

Surfactant Chemistry

The chemistry of pyrrolidone derivatives in surfactants demonstrates their ability to interact synergistically with anionic surfactants, enhancing water solubility, compatibility, and solvency of surfactant structures. This research area explores the versatile roles of pyrrolidone in improving the performance of various surfactant structures, indicating the chemical flexibility and potential utility of pyrrolidine derivatives in industrial applications (Login, 1995).

properties

IUPAC Name

3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYDDQWQWVQIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride

CAS RN

1246471-46-4
Record name 1-Butanone, 3-amino-3-methyl-1-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246471-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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